molecular formula C8H8INO3 B14055368 Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14055368
M. Wt: 293.06 g/mol
InChI Key: UFOBMMJFXOWAMH-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 5-position, and a keto group at the 2-position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with iodine and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of 5-substituted derivatives.

    Reduction: Formation of 2-hydroxy derivatives.

    Oxidation: Formation of pyridine derivatives.

Scientific Research Applications

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to other dihydropyridine derivatives. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

ethyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8INO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

UFOBMMJFXOWAMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)I

Origin of Product

United States

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